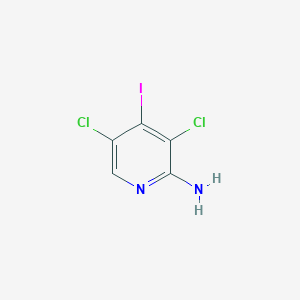![molecular formula C13H10ClN3O2S B13897523 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2S. It is a white to light yellow crystalline powder that is stable at room temperature. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The final product is typically purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Applications De Recherche Scientifique
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Chemical Biology: Utilized in the development of molecular probes for studying biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects signaling pathways involved in inflammation by inhibiting the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in the synthesis of kinase inhibitors with different selectivity profiles.
7H-Pyrrolo[2,3-D]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C13H10ClN3O2S |
|---|---|
Poids moléculaire |
307.76 g/mol |
Nom IUPAC |
2-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-11(5-3-9)20(18,19)17-7-6-10-8-15-13(14)16-12(10)17/h2-8H,1H3 |
Clé InChI |
MICPVGATHNRMKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
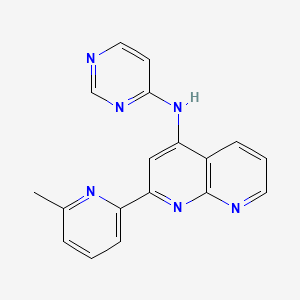
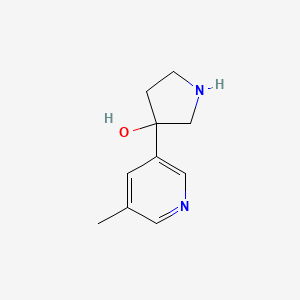
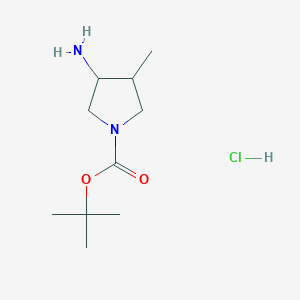
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
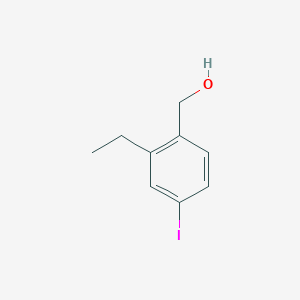
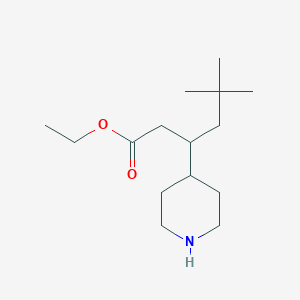
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)
